molecular formula C12H9F3N2O B567533 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine CAS No. 1258634-39-7

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B567533
CAS No.: 1258634-39-7
M. Wt: 254.212
InChI Key: FKIKNEFWJDELHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing trifluoromethoxy-substituted phenols in reactions with pyridine derivatives to introduce the trifluoromethoxy group.
  • Coupling Reactions : Employing palladium-catalyzed coupling reactions to form the pyridine ring while incorporating the trifluoromethoxy moiety.

These synthetic routes are crucial for producing derivatives that can be tested for various biological activities.

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been found to inhibit kinases involved in cancer progression, such as mTOR (mechanistic target of rapamycin), which is overactivated in many tumors .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

  • Gram-positive Bacteria : Case studies have demonstrated improved IC50 values against Gram-positive bacterial strains, indicating potential as an antimicrobial agent.

Agrochemical Applications

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds similar to this compound are being explored for their potential as:

  • Fungicides : Trifluoromethylpyridine derivatives have shown effectiveness in crop protection against fungal pathogens, improving yield and quality .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated that specific structural modifications led to enhanced cytotoxicity against multiple cancer cell lines, with notable selectivity towards certain types of cancer cells .

Compound StructureIC50 (µM)Cancer Cell Line
3f9.2COX-2 Inhibition
3c10COX-1 Inhibition

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of trifluoromethylated pyridines. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, with IC50 values significantly lower than traditional antibiotics.

PathogenIC50 (µM)
Staphylococcus aureus5.0
Streptococcus pneumoniae7.5

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridin-4-amine moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyrazole
  • 2-(Trifluoromethoxy)pyridin-4-amine

Uniqueness

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the presence of both the trifluoromethoxy group and the pyridin-4-amine moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications. Compared to similar compounds, it may offer improved performance in specific contexts, such as enhanced biological activity or better material properties.

Biological Activity

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10F3N1O1\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_1

This compound features a pyridine ring substituted with a trifluoromethoxy group and an amine functional group, contributing to its potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antiparasitic Activity: Preliminary studies suggest that this compound may exhibit activity against malaria parasites by inhibiting PfATP4, a critical Na+-ATPase enzyme involved in parasite survival.
  • Anticancer Potential: Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: The compound has been noted for its potential to modulate inflammatory responses through various biochemical pathways.

Case Study 1: Antiparasitic Activity

A study focusing on the optimization of compounds targeting PfATP4 revealed that derivatives similar to this compound demonstrated significant inhibition of Na+-ATPase activity in Plasmodium falciparum models. The optimized compounds showed enhanced efficacy with EC50 values in the low micromolar range, indicating strong antiparasitic potential .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting effective growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticInhibition of PfATP4; EC50 values < 1 µM
AnticancerCytotoxic effects on cancer cells; IC50 values < 10 µM
Anti-inflammatoryModulation of inflammatory cytokines

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-4-2-1-3-8(11)9-7-17-6-5-10(9)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKNEFWJDELHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734703
Record name 3-[2-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-39-7
Record name 3-[2-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.